REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10][CH2:11][CH2:12][SH:13])[CH:6]=[CH:7][C:8]=1[Cl:9].[OH-].[K+].Br[CH2:17][C:18]([OH:20])=O.C(OC(=O)C)(=O)C>>[Cl:2][C:3]1[CH:4]=[C:5]([N:10]2[CH2:11][CH2:12][S:13][CH2:17][C:18]2=[O:20])[CH:6]=[CH:7][C:8]=1[Cl:9] |f:0.1,2.3|
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Name
|
2-(3,4-dichloro-phenylamino)-ethanethiol hydrochloride
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)NCCS
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Name
|
2B-ethanol
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
59.1 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
2B-ethanol
|
Quantity
|
152 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
864 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
35 °C
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Type
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CUSTOM
|
Details
|
This suspension was stirred at room temperature for 15-20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 3-necked 3 L round bottomed flask equipped with overhead stirrer
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Type
|
ADDITION
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Details
|
The addition
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Type
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CUSTOM
|
Details
|
resulted in a temperature
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Type
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TEMPERATURE
|
Details
|
cooled to 5-10° C.
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Type
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STIRRING
|
Details
|
After stirring at room temperature for approximately 3 hours
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Duration
|
3 h
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under vacuum to a volume of approximately 225 mL
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Type
|
TEMPERATURE
|
Details
|
no external cooling which
|
Type
|
CUSTOM
|
Details
|
resulted in a temperature
|
Type
|
TEMPERATURE
|
Details
|
increase to approximately 100° C
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to 105-110° C. at which point distillate
|
Type
|
CUSTOM
|
Details
|
to be collected
|
Type
|
TEMPERATURE
|
Details
|
With continued heating
|
Type
|
CUSTOM
|
Details
|
rose to 115° C.
|
Type
|
CUSTOM
|
Details
|
the reaction flask was refitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into a 3-necked 5 L round bottomed flask
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Type
|
ADDITION
|
Details
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containing 1700 mL of water and 864 mL of methylene chloride
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Type
|
STIRRING
|
Details
|
stirred for 10-20 minutes at 20-25° C
|
Duration
|
15 (± 5) min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 1 L of water
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Type
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ADDITION
|
Details
|
then treated with 2 L of 10% aqueous sodium hydroxide which
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over magnesium sulfate
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Type
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CONCENTRATION
|
Details
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concentrated atmospherically to a volume of approximately 200 mL
|
Type
|
ADDITION
|
Details
|
to charge isopropyl ether
|
Type
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CONCENTRATION
|
Details
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concentrating until an internal temperature of 68° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to precipitate at 45° C
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred at room temperature for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with isopropyl ether and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 45-50° C.
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1C(CSCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.5 g | |
YIELD: PERCENTYIELD | 56.7% | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |